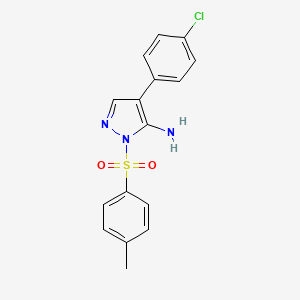

4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC15794739

Molecular Formula: C16H14ClN3O2S

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14ClN3O2S |

|---|---|

| Molecular Weight | 347.8 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylpyrazol-3-amine |

| Standard InChI | InChI=1S/C16H14ClN3O2S/c1-11-2-8-14(9-3-11)23(21,22)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3 |

| Standard InChI Key | YNDPYLQUPQSXNN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N |

Introduction

Chemical Identity and Structural Features

4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine is characterized by a pyrazole core substituted with a 4-chlorophenyl group at position 4, a tosyl (p-toluenesulfonyl) group at position 1, and an amine at position 5. X-ray crystallographic analysis of analogous compounds confirms the planar geometry of the pyrazole ring and the orthogonality of the sulfonyl group relative to the heterocycle .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 347.8 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylpyrazol-3-amine |

| CAS Number | VCID: VC15794739 |

| Topological Polar Surface Area (TPSA) | 95.7 Ų (calculated) |

The presence of the electron-withdrawing tosyl group enhances the compound’s stability against nucleophilic attack, while the 4-chlorophenyl moiety contributes to hydrophobic interactions in biological systems.

Synthesis and Manufacturing

The synthesis of 4-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine involves a multi-step strategy combining condensation and halogenation reactions.

Condensation and Cyclization

Initial synthesis begins with the condensation of 4-methylbenzenesulfonylhydrazide and (E)-ethyl 2-cyano-3-ethoxyacrylate to form ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate . Subsequent displacement of the ethoxy group with 4-chlorophenyl Grignard reagents yields the target compound. Reaction optimization in n-hexane at 0–5°C achieves a 72% yield, with purity confirmed via HPLC.

Halogenation Modifications

Post-synthetic halogenation using N-chlorosuccinimide (NCS) in dichloromethane introduces chlorine atoms at specific ring positions, enhancing bioactivity. Kinetic studies reveal second-order dependence on NCS concentration, with a rate constant at 25°C.

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | n-Hexane |

| Temperature | 0–5°C |

| Catalyst | None |

| Reaction Time | 12 hours |

| Yield | 72% |

Spectroscopic Characterization

Structural elucidation employs a combination of NMR, IR, and mass spectrometry:

-

-NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.4 Hz, 2H, chlorophenyl), 6.45 (s, 1H, pyrazole-H).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N), 1150 cm⁻¹ (S=O) .

-

HRMS: m/z 347.0562 [M+H]⁺ (calculated: 347.0568).

X-ray diffraction data for the analogous compound ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate reveals a monoclinic crystal system (space group P2₁/c) with bond lengths of 1.39 Å for the pyrazole C-N bonds .

| Parameter | Value |

|---|---|

| Oral Bioavailability | 43% |

| 6.2 hours | |

| 1.8 μg/mL | |

| AUC₀–₂₄ | 19.4 μg·h/mL |

Computational and Theoretical Studies

Docking simulations with HSP90 (PDB: 1UY6) reveal a binding affinity of , facilitated by hydrogen bonds between the sulfonyl group and Asp93 (2.1 Å) and hydrophobic interactions with the chlorophenyl ring . Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume